Heptylzinc bromide solution

Catalog No.
S1914424
CAS No.
7608-06-2
M.F
C7H15BrZn
M. Wt
244.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptylzinc bromide solution

CAS Number

7608-06-2

Product Name

Heptylzinc bromide solution

IUPAC Name

bromozinc(1+);heptane

Molecular Formula

C7H15BrZn

Molecular Weight

244.5 g/mol

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1

InChI Key

SBACIVWUWRSWLN-UHFFFAOYSA-M

SMILES

CCCCCC[CH2-].[Zn+]Br

Canonical SMILES

CCCCCC[CH2-].[Zn+2].[Br-]

Precursor for Semiconductor Materials

Heptylzinc bromide solution has been studied as a precursor for the synthesis of certain semiconductor materials, particularly zinc-containing compounds like zinc sulfide (ZnS) and zinc selenide (ZnSe). These materials possess valuable properties for applications in optoelectronics and solar cells. Research suggests that Heptylzinc bromide solution can be used in chemical vapor deposition (CVD) techniques to create thin films of these semiconductors. [, ]

Heptylzinc bromide solution is an organometallic compound with the molecular formula C7_7H15_{15}BrZn and a molecular weight of 244.5 g/mol. It is typically available in a 0.5 M concentration in tetrahydrofuran (THF) and is recognized for its utility in various chemical synthesis applications, particularly in organozinc chemistry. The compound features a heptyl group, which contributes to its unique properties and reactivity profile, making it a valuable reagent in synthetic organic chemistry .

. Key reactions include:

  • Nucleophilic Addition: It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols after hydrolysis.
  • Cross-Coupling Reactions: Heptylzinc bromide can engage in cross-coupling reactions with organic halides to form carbon-carbon bonds, a method widely utilized in the synthesis of complex organic molecules.
  • Formation of Organometallic Intermediates: It can be used to generate other organometallic species that further participate in synthetic pathways .

Heptylzinc bromide can be synthesized through several methods:

  • Direct Reaction: The most common method involves the reaction of heptyl bromide with zinc metal in an appropriate solvent such as THF or diethyl ether. This reaction typically requires activation of the zinc surface, often using iodine or another halogen.
    C7H15Br+ZnC7H15ZnBr\text{C}_7\text{H}_{15}\text{Br}+\text{Zn}\rightarrow \text{C}_7\text{H}_{15}\text{ZnBr}
  • Grignard Reaction: Heptylzinc bromide can also be prepared from the corresponding Grignard reagent by reacting it with zinc bromide.
  • Transmetalation: Another method involves transmetalation from a suitable organolithium or organomagnesium compound to zinc halides .

Heptylzinc bromide is widely utilized in various fields:

  • Synthetic Organic Chemistry: It serves as a key reagent for synthesizing alcohols and other functional groups through nucleophilic addition to carbonyl compounds.
  • Cross-Coupling Reactions: This compound is instrumental in forming carbon-carbon bonds, which are essential for building complex organic molecules.
  • Proteomics Research: Its low toxicity makes it suitable for biochemical applications, including studies on protein interactions and enzyme mechanisms .

Heptylzinc bromide shares similarities with other organozinc compounds but possesses unique characteristics due to its heptyl group. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethylzinc bromideC2_2H5_5BrZnShorter carbon chain; used for similar nucleophilic reactions
Phenylmagnesium bromideC6_6H5_5MgBrGrignard reagent; used for aromatic substitutions
ButyllithiumC4_4H9_9LiStronger base; used for deprotonation reactions

Heptylzinc bromide's longer carbon chain provides distinct solubility and reactivity characteristics compared to shorter-chain organozinc reagents, making it particularly useful for specific synthetic applications where sterics play a crucial role .

Dates

Modify: 2023-08-16

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